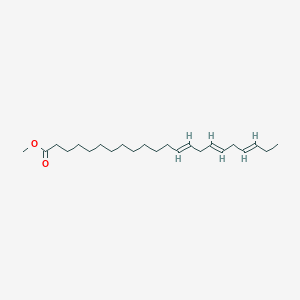methyl (13E,16E,19E)-docosa-13,16,19-trienoate
CAS No.:
Cat. No.: VC18505588
Molecular Formula: C23H40O2
Molecular Weight: 348.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H40O2 |
|---|---|
| Molecular Weight | 348.6 g/mol |
| IUPAC Name | methyl (13E,16E,19E)-docosa-13,16,19-trienoate |
| Standard InChI | InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+ |
| Standard InChI Key | RXNIYBHTXVTSAK-JSIPCRQOSA-N |
| Isomeric SMILES | CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)OC |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The defining feature of methyl (13E,16E,19E)-docosa-13,16,19-trienoate is its all-trans double bond configuration, which imposes a linear geometry on the hydrocarbon chain. This contrasts sharply with cis-isomers, such as methyl (13Z,16Z,19Z)-docosatrienoate, where kinked chains reduce packing efficiency and lower melting points . The trans configuration enhances thermal stability, making the compound less prone to oxidative degradation compared to cis counterparts.
The ester functional group () at the terminal carbon increases solubility in nonpolar solvents like hexane and chloroform, a property critical for industrial extraction processes . The extended conjugated system formed by the three double bonds may also contribute to unique spectroscopic signatures, particularly in UV-Vis and NMR analyses, though specific spectral data remain unpublished.
Stereochemical and Isomeric Considerations
PubChem entries highlight the importance of stereochemical notation in distinguishing between E/Z isomers. For example, the InChIKey RXNIYBHTXVTSAK-JSIPCRQOSA-N uniquely identifies the all-trans isomer, while RXNIYBHTXVTSAK-UHFFFAOYSA-N corresponds to a cis-configured variant . Such distinctions are critical in regulatory and patent contexts, where slight stereochemical differences can alter material compatibility or biological activity.
Table 1: Key Structural Descriptors of Methyl (13E,16E,19E)-Docosa-13,16,19-Trienoate
Synthesis and Production Methods
Industrial Synthesis Pathways
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is typically synthesized via esterification of the corresponding free fatty acid, (13E,16E,19E)-docosatrienoic acid, using methanol under acid catalysis . The precursor acid has been isolated from the microalga Euglena gracilis, suggesting a potential biosynthetic route involving elongation and desaturation of shorter-chain fatty acids . Industrial production may employ catalytic hydrogenation to ensure trans-configuration, though specifics remain proprietary.
Purification and Quality Control
High-purity batches (>99%) are achievable through fractional distillation or preparative chromatography, as indicated by vendor specifications . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for verifying stereochemical purity, given the propensity for isomerization under harsh reaction conditions .
Industrial and Research Applications
Cosmetic Formulations
In emollients and moisturizers, the compound’s linear structure facilitates film formation on the skin, enhancing barrier function. Its non-comedogenic properties are advantageous in acne-prone skin treatments, though cytotoxicity studies are pending.
Pharmaceutical Intermediates
The ester serves as a precursor in prostaglandin and leukotriene synthesis, where the conjugated triene system may participate in Diels-Alder reactions . Patent literature hints at its role in prodrug designs aimed at improving drug solubility, though clinical data are absent.
Comparative Analysis with Analogous Compounds
Trans-vs-Cis Isomerism
| Compound | Double Bonds | Configuration | Melting Point (°C) | Applications |
|---|---|---|---|---|
| Methyl (13E,16E,19E)-docosatrienoate | 3 | All trans | ~5 | Biofuels, cosmetics |
| Methyl (13Z,16Z,19Z)-docosatrienoate | 3 | All cis | -10 | Biomedical research |
| Methyl linolenate | 3 | Cis | -45 | Food additives |
Research Gaps and Future Directions
Despite its promising attributes, methyl (13E,16E,19E)-docosa-13,16,19-trienoate remains understudied. Key research priorities include:
-
Toxicological Profiling: Acute and chronic exposure data are needed to assess safety in consumer products.
-
Catalytic Optimization: Developing stereoselective synthesis methods to reduce reliance on harsh reaction conditions.
-
Biological Activity Screening: Investigating antimicrobial or anti-inflammatory properties given structural similarities to bioactive lipids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume